(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol
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Overview
Description
(1S)-2-Chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol is a complex organic compound characterized by its unique structure, which includes a chloroethanol group attached to an indole ring substituted with an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation, using ethanesulfonyl chloride in the presence of a base such as pyridine.
Chlorination and Hydroxylation: The final steps involve chlorination and hydroxylation to introduce the chloroethanol group. This can be achieved using reagents like thionyl chloride followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chloro group with an amine would yield an amino derivative.
Scientific Research Applications
(1S)-2-Chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1S)-2-Chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol involves its interaction with specific molecular targets. The chloroethanol group can form hydrogen bonds or covalent bonds with target proteins, potentially inhibiting their function. The indole ring can interact with aromatic residues in proteins, enhancing binding affinity. The ethanesulfonyl group can increase the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Organochlorine Compounds: Such as chloroform and dichloromethane, which are used as solvents.
Uniqueness
(1S)-2-Chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H16ClNO3S |
---|---|
Molecular Weight |
289.78 g/mol |
IUPAC Name |
(1S)-2-chloro-1-(1-ethylsulfonyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C12H16ClNO3S/c1-2-18(16,17)14-6-5-9-7-10(12(15)8-13)3-4-11(9)14/h3-4,7,12,15H,2,5-6,8H2,1H3/t12-/m1/s1 |
InChI Key |
UAHIHRCYWYLCEG-GFCCVEGCSA-N |
Isomeric SMILES |
CCS(=O)(=O)N1CCC2=C1C=CC(=C2)[C@@H](CCl)O |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C1C=CC(=C2)C(CCl)O |
Origin of Product |
United States |
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